5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a sulfonamide group, a pyrazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common method involves the Suzuki cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Starting Materials: The synthesis begins with the preparation of 5-bromothiophene-2-sulfonamide and 3-(furan-2-yl)pyrazine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: A similar compound with a carboxamide group instead of a sulfonamide group.
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another related compound with a different substitution pattern.
Uniqueness
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a pyrazine ring, and a furan ring, along with a sulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
5-bromo-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom, a furan ring, a pyrazine moiety, and a thiophene sulfonamide group. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties. The biological activity of this compound has been evaluated against several bacterial strains.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |
Escherichia coli | 0.50 μg/mL | 1.00 μg/mL |
Pseudomonas aeruginosa | 1.00 μg/mL | 2.00 μg/mL |
The compound exhibited significant activity against Staphylococcus aureus, with an MIC of 0.25 μg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly its ability to inhibit cancer cell proliferation.
Case Study: Inhibition of MG-63 Osteosarcoma Cells
In vitro studies demonstrated that the compound inhibited the growth of MG-63 osteosarcoma cells with an IC50 value of approximately 15 μM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 2: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MG-63 (Osteosarcoma) | 15 | Apoptosis induction |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
These findings indicate that the compound may serve as a lead structure for developing new anticancer therapeutics .
Enzyme Inhibition
The sulfonamide group in this compound suggests potential enzyme inhibition properties, particularly against carbonic anhydrases (CAs).
Research Findings:
Studies have shown that sulfonamide derivatives can selectively inhibit transmembrane isoforms CA IX and CA XII, which are implicated in tumor growth and metastasis. The synthesized compound displayed good selectivity and inhibitory activity against these isoforms, with IC50 values ranging from 10 to 30 μM .
Properties
IUPAC Name |
5-bromo-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O3S2/c14-11-3-4-12(21-11)22(18,19)17-8-9-13(16-6-5-15-9)10-2-1-7-20-10/h1-7,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOAWYXUKSRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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